molecular formula C9H13BrN2O B6600632 3-bromo-5-(tert-butoxy)pyridin-2-amine CAS No. 1381942-98-8

3-bromo-5-(tert-butoxy)pyridin-2-amine

Cat. No.: B6600632
CAS No.: 1381942-98-8
M. Wt: 245.12 g/mol
InChI Key: MUUSYSBSUGZCDO-UHFFFAOYSA-N
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Description

3-bromo-5-(tert-butoxy)pyridin-2-amine: is an organic compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a tert-butoxy group at the fifth position, and an amino group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(tert-butoxy)pyridin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-bromo-5-(tert-butoxy)pyridin-2-amine is largely dependent on its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the amino group can act as a nucleophile in various reactions. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

3-Bromo-5-(tert-butoxy)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C11_{11}H14_{14}BrN1_{1}O1_{1}
  • Molecular Weight : 256.14 g/mol
  • IUPAC Name : 3-bromo-5-tert-butoxy-pyridin-2-amine

This compound features a bromine atom and a tert-butoxy group attached to a pyridine ring, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromine substituent may enhance lipophilicity, facilitating membrane permeability and biological interaction. The tert-butoxy group could also play a role in stabilizing the compound's conformation, enhancing binding affinity to target proteins.

Antimicrobial Activity

Studies have indicated that derivatives of pyridine compounds often exhibit antimicrobial properties. While specific data on the antimicrobial activity of this compound is limited, related pyridine derivatives have shown effectiveness against various bacterial strains. For instance, compounds containing similar functional groups have demonstrated inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for further exploration in this area .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyridine derivatives found that compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest . While direct studies on this compound are lacking, its structural similarity suggests it may possess comparable activities.

Case Study 2: Enzyme Inhibition

Research has shown that certain pyridine derivatives can act as enzyme inhibitors, modulating pathways involved in cancer progression. For example, the inhibition of kinases has been reported in related compounds, which could be relevant for the development of targeted cancer therapies . The potential for this compound to inhibit specific enzymes warrants further investigation.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialPyridine derivativesInhibition of bacterial growth against E. coli and S. aureus
AnticancerSimilar pyridine derivativesInduction of apoptosis in MCF-7 and A549 cell lines
Enzyme InhibitionVarious enzyme inhibitorsModulation of kinase activity

Properties

IUPAC Name

3-bromo-5-[(2-methylpropan-2-yl)oxy]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-9(2,3)13-6-4-7(10)8(11)12-5-6/h4-5H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUSYSBSUGZCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC(=C(N=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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